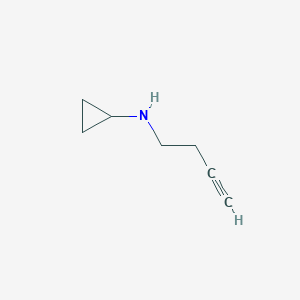
Ru-MACHO(regR)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine is a useful research compound. Its molecular formula is C29H30ClNOP2Ru and its molecular weight is 607.0 g/mol. The purity is usually 95%.
The exact mass of the compound carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hidrogenación de Ésteres
El Ru-MACHO original se desarrolló inicialmente para la reducción catalítica de ésteres por hidrógeno molecular . Este proceso no solo proporciona un protocolo ambientalmente benigno y seguro, sino que también alcanza una amplia gama de alcance de sustrato . La reacción con lactato de metilo se demostró a escala industrial, produciendo 2.200 kg de 1,2-propanodiol con alta pureza óptica .
Hidrogenación de Nitrilos
La familia de complejos de rutenio Ru-MACHO se puede utilizar para la hidrogenación de nitrilos . Este proceso se puede utilizar para convertir nitrilos en aminas primarias, que son intermediarios valiosos en la síntesis de una variedad de productos químicos .
Hidrogenación de Azúcares
Ru-MACHO también se puede utilizar para la hidrogenación de azúcares . Este proceso se puede utilizar para producir alcoholes de azúcar, que se utilizan comúnmente como edulcorantes en la industria alimentaria .
Deshidrogenación de Alcoholes
La familia de complejos de rutenio Ru-MACHO puede catalizar la deshidrogenación de alcoholes . Esta reacción es importante en la producción de aldehídos y cetonas, que son intermediarios clave en muchas síntesis químicas .
N-Monometilación de Aminas Aromáticas
Ru-MACHO se puede utilizar para la N-monometilación de aminas aromáticas . Esta reacción es importante en la síntesis de varios productos farmacéuticos y agroquímicos .
Hidrogenación Desoxigenativa Formal de Lactamas
La familia de complejos de rutenio Ru-MACHO puede catalizar la hidrogenación desoxigenativa formal de lactamas . Esta reacción es útil en la síntesis de varios productos farmacéuticos y agroquímicos .
Hidrogenación de CO2 Gaseoso a Metanol
Ru-MACHO también se puede utilizar para la hidrogenación de CO2 gaseoso a metanol . Esta reacción es de gran interés debido a sus posibles aplicaciones en captura y almacenamiento de carbono .
Acoplamiento Deshidrogenativo de Amina y Metanol (Sistema de Almacenamiento de Hidrógeno)
La familia de complejos de rutenio Ru-MACHO puede catalizar el acoplamiento deshidrogenativo de amina y metanol . Esta reacción es de interés para posibles aplicaciones en sistemas de almacenamiento de hidrógeno .
Propiedades
Número CAS |
1295649-40-9 |
|---|---|
Fórmula molecular |
C29H30ClNOP2Ru |
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
carbon monoxide;chloro(hydrido)ruthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine |
InChI |
InChI=1S/C28H29NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;1H;;/q;;;+1;/p-1 |
Clave InChI |
YCZWZQUMPDDGQF-UHFFFAOYSA-M |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] |
SMILES canónico |
[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[RuH] |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of Ru-MACHO (regR) in the context of glycerol dehydrogenation?
A1: Ru-MACHO (regR) exhibits promising catalytic activity in the dehydrogenation of glycerol, facilitating its conversion into lactic acid and formic acid. The research demonstrates that a small amount of the catalyst (3 mg) can achieve yields of 40% for formic acid and 45% for lactic acid under specific reaction conditions (200°C and 48 hours) []. This highlights the catalyst's efficiency in promoting the parallel reactions necessary for this process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




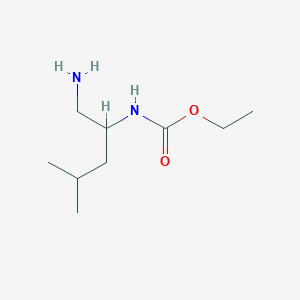


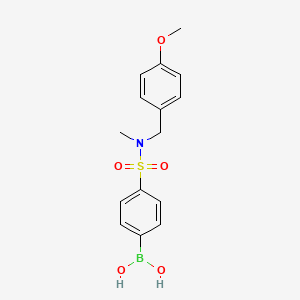
![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)
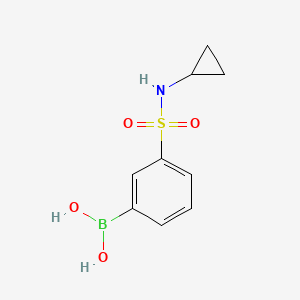
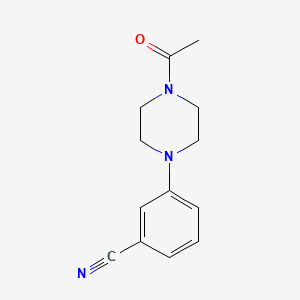
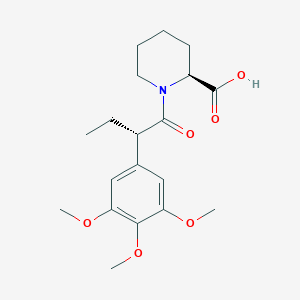
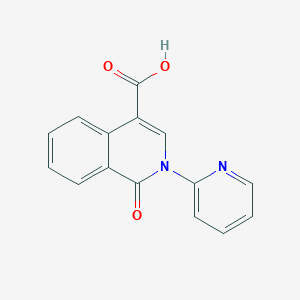
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)

